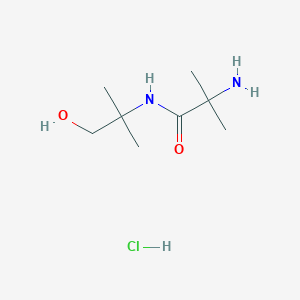![molecular formula C15H24ClNO B1525259 3-[3-(Tert-butyl)phenoxy]piperidine hydrochloride CAS No. 1220027-98-4](/img/structure/B1525259.png)
3-[3-(Tert-butyl)phenoxy]piperidine hydrochloride
Descripción general
Descripción
3-[3-(Tert-butyl)phenoxy]piperidine hydrochloride is a useful research compound. Its molecular formula is C15H24ClNO and its molecular weight is 269.81 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Material Science
A study by Mosnáček et al. (2003) explored the reactions of toluene-2,4-diisocyanate with various phenols and hindered amine stabilizers (HAS) to create new combined phenol/HAS compounds. These synthesized compounds were tested as light and thermal stabilizers in polypropylene (PP), showing that their stabilizing efficiency varied based on the structure of the phenol and the HAS. The study found that combined phenol/HAS containing 2,6-disubstituted phenol showed the best efficiency in photo oxidation for all HAS used, indicating potential applications in material science, particularly in enhancing the stability of polymers like PP against photo and thermal oxidation (Mosnáček, Chmela, Theumer, Habicher, & Hrdlovič, 2003).
Organic Chemistry and Catalysis
Gonzalez-Gomez, Foubelo, and Yus (2008) presented the synthesis of piperidine alkaloids using cross-metathesis of chiral N-tert-Butylsulfinylhomoallylamines. This process is vital for the enantioselective synthesis of naturally occurring 2,6-cis-disubstituted piperidines, highlighting the compound's role in the development of new synthetic routes for complex organic molecules. Such methodologies are essential in pharmaceutical research, where the synthesis of complex molecules with specific configurations is crucial (Gonzalez-Gomez, Foubelo, & Yus, 2008).
Pharmaceutical Research
In the field of pharmaceuticals, the study by Raghu, Cs, and Yogeshkumar (2018) on Fexofenadine hydrochloride, which belongs to the piperidine class of drugs, underscores the significance of such compounds in developing medications. Fexofenadine hydrochloride is utilized for treating allergic conditions, demonstrating the therapeutic potential of piperidine derivatives in addressing histamine-mediated disorders. This research highlights the broader applications of piperidine derivatives, including 3-[3-(Tert-butyl)phenoxy]piperidine hydrochloride, in medicinal chemistry and drug development (Raghu, Cs, & Yogeshkumar, 2018).
Propiedades
IUPAC Name |
3-(3-tert-butylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-15(2,3)12-6-4-7-13(10-12)17-14-8-5-9-16-11-14;/h4,6-7,10,14,16H,5,8-9,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBXZHYJTHAVQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride](/img/structure/B1525183.png)
![2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-methyl-1-butanone hydrochloride](/img/structure/B1525184.png)


![3-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1525190.png)


![2-Amino-N-[3-(dimethylamino)propyl]-3-phenylpropanamide dihydrochloride](/img/structure/B1525197.png)

